(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide
Description
(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide is a synthetic organic compound featuring a stereospecific (E)-configured α,β-unsaturated enamide core. Its structure integrates a cyclopentyl amine, a cyano group, and a substituted pyrrole-oxazole heterocyclic system. The pyrrole ring is decorated with methyl groups at positions 2 and 5, while the oxazole moiety contains a 5-methyl substituent.
The stereochemical and structural characterization of such compounds typically relies on X-ray crystallography, with refinement programs like SHELXL playing a critical role in resolving bond lengths, angles, and torsional parameters . The integration of SHELXTL (Bruker AXS) or open-source SHELX suites enables precise determination of molecular conformations, which is essential for understanding structure-activity relationships .
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-8-15(14(3)23(12)18-9-13(2)25-22-18)10-16(11-20)19(24)21-17-6-4-5-7-17/h8-10,17H,4-7H2,1-3H3,(H,21,24)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPADWJWYZXJAU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=C(C#N)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C(\C#N)/C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. GPCRs are involved in numerous physiological processes and are significant targets for drug development.
Key Mechanisms:
- Allosteric Modulation : The compound may act as an allosteric modulator of GPCRs, influencing receptor activity without directly activating them. This can lead to altered signaling pathways associated with inflammation and cancer progression .
- Cytokine Modulation : In vitro studies suggest that the compound can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα, which are critical in inflammatory responses .
- Nitric Oxide Synthase Inhibition : The compound has shown potential in inhibiting nitric oxide synthase (iNOS), contributing to its anti-inflammatory properties .
Biological Activity Data
| Study | Model | Effect Observed | Concentration/Dose |
|---|---|---|---|
| In vitro | Macrophage cultures | Reduced IL-1β and TNFα synthesis | 25 μM - 50 μM |
| In vivo | CFA-induced paw edema | Significant reduction in edema | 100 mg/kg |
| In vivo | Zymosan-induced peritonitis | Reduced leukocyte migration by up to 90.5% | 5 mg/kg - 50 mg/kg |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of this compound in CFA-induced paw edema models. The results indicated a significant reduction in paw swelling when administered at doses of 100 mg/kg, comparable to standard anti-inflammatory drugs like dexamethasone .
Case Study 2: Cytokine Production Modulation
In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures. The modulation of IL-1β and TNFα levels suggests a promising role for this compound in managing inflammatory diseases .
Research Findings
Recent research has highlighted the compound's potential as a therapeutic agent due to its ability to modulate key inflammatory pathways:
- Cytotoxicity Studies : Preliminary cytotoxicity assays have indicated that the compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
- Molecular Docking Studies : Computational studies have shown that this compound has favorable binding affinities with targets such as LT-A4-H and PDE4B, indicating potential pathways for therapeutic intervention in inflammatory conditions .
Scientific Research Applications
The compound (E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide is a complex organic molecule that has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry and pharmacology, supported by relevant case studies and data.
Key Features
- Functional Groups : The presence of cyano and amide groups may enhance its reactivity and biological activity.
- Solubility : Its solubility in organic solvents makes it suitable for various synthetic routes and biological assays.
Medicinal Chemistry
The compound has been explored for its potential as a drug candidate targeting various biological pathways:
Anticancer Activity
Research indicates that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular signaling pathways. For instance, derivatives of cyano-containing compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
A study investigating analogs of cyano compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology.
Neuropharmacology
The compound's potential as a neuroprotective agent has been examined due to its ability to modulate neurotransmitter systems.
Modulation of Receptors
Similar compounds have been shown to act as allosteric modulators of G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission and neuroprotection. This suggests that this compound may also exhibit neuroprotective effects.
Case Study :
In a study published in PubMed, researchers investigated the effects of allosteric modulators on GPCRs related to neurodegenerative disorders. The findings indicated that modulation could lead to reduced excitotoxicity and improved neuronal survival.
Anti-inflammatory Properties
Compounds containing oxazole rings are known for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Study :
Research focusing on oxazole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison Using Graph-Based Methods
Chemical structure comparison often employs graph theory, where atoms (vertices) and bonds (edges) are analyzed for isomorphic subgraphs or functional group overlaps . For (E)-2-cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide, key structural motifs include:
- Pyrrole-oxazole heterocycle: Shared with methylofuran (MFR-a), a cofactor in Methanothermobacter thermautotrophicus involved in one-carbon metabolism. However, MFR-a replaces the cyano and cyclopentyl groups with formyl and glutamic acid residues, respectively .
- α,β-unsaturated enamide : Present in kinase inhibitors like ruxolitinib but lacking the heterocyclic complexity seen here.
Physicochemical and Functional Comparisons
Stereochemical and Crystallographic Insights
The (E)-configuration of the enamide moiety is critical for rigidity and binding affinity. Similar compounds, such as (Z)-isomers or derivatives with bulkier substituents, exhibit reduced conformational stability, as validated by SHELXL-refined crystallographic data .
Research Findings and Implications
- Synthetic Accessibility : The pyrrole-oxazole system is synthetically challenging due to regioselectivity in heterocycle formation. Strategies like Huisgen cycloaddition or palladium-catalyzed coupling may optimize yield .
- Biological Relevance: While methylofuran’s formyl group facilitates one-carbon transfers , the cyano group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with enzymatic catalytic sites.
- Crystallographic Robustness : SHELXT’s automated space-group determination streamlines structural analysis of such compounds, even with twinned or high-resolution data .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-2-cyano-N-cyclopentylprop-2-enamide derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .
- Temperature control : Maintain 0–5 °C during coupling reactions to minimize side-product formation (e.g., undesired stereoisomers) .
- Progress monitoring : Use thin-layer chromatography (TLC) with UV-active functional groups (e.g., cyano) to track reaction completion .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar impurities .
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : - and -NMR confirm regiochemistry of the pyrrol-oxazole moiety and the (E)-configuration of the enamide .
- Mass spectrometry (HRMS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ ion at m/z 366.5 for CHNO) .
- IR spectroscopy : Bands at ~2200 cm (C≡N) and ~1650 cm (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive structural insights:
- Torsional strain analysis : Identify deviations from idealized bond angles (e.g., cyclopentyl-pyrrol dihedral angles) to assess steric strain .
- Handling twinning : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in flexible enamide derivatives .
- Validation : Cross-reference computed (DFT) and experimental bond lengths (e.g., C-N in oxazole: 1.32 Å vs. 1.35 Å) to confirm accuracy .
Q. What strategies address discrepancies in reported biological activity (e.g., CNS vs. cancer targets)?
- Methodological Answer : Resolve contradictions via:
- Orthogonal assays : Pair receptor-binding studies (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to confirm target engagement .
- Structural analogs : Synthesize derivatives with modified cyclopentyl or oxazole groups to isolate pharmacophore contributions .
- Computational docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinase ATP-binding pockets vs. GPCRs) .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Methodological Answer : A tiered stability assessment includes:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C; monitor via HPLC for hydrolysis (amide cleavage) or isomerization .
- Light/heat stress : Expose to UV (254 nm) and 60°C for 48 hours; quantify degradation products using LC-MS .
- Serum stability : Incubate with fetal bovine serum (FBS) and analyze residual compound via LC-MS/MS to assess esterase/oxidase susceptibility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Solvent polarity : Test solubility in a solvent series (e.g., DMSO, ethanol, PBS) to identify aggregation-prone conditions .
- Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous buffers, which may falsely suggest insolubility .
- Co-solvent systems : Use 1–5% DMSO in PBS to maintain monomeric dispersion for biological assays .
Experimental Design for Target Validation
Q. What in vitro/in vivo models are suitable for validating this compound’s neuroprotective or anticancer effects?
- Methodological Answer :
- In vitro :
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (HO) + compound; measure viability (MTT) and ROS levels (DCFDA) .
- Anticancer : NCI-60 cell panel screening; prioritize cell lines with IC < 10 µM for mechanistic studies (e.g., apoptosis via Annexin V) .
- In vivo :
- Xenograft models : Administer compound (10 mg/kg, IP) in athymic mice with HT-29 tumors; monitor tumor volume vs. vehicle .
- BBB permeability : Perform pharmacokinetic studies in rodents to assess brain-plasma ratio (LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
